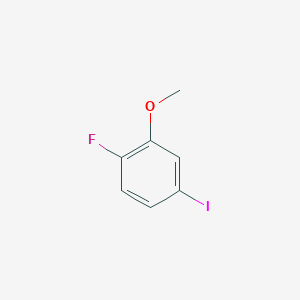

1-Fluoro-4-iodo-2-methoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-4-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDKZLAZICFOHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650219 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773855-64-4 | |

| Record name | 1-Fluoro-4-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 1-Fluoro-4-iodo-2-methoxybenzene

Abstract

This technical guide provides an in-depth exploration of 1-Fluoro-4-iodo-2-methoxybenzene, a key building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science research. We will delve into the strategic considerations for its synthesis, detailing a reliable and scalable laboratory protocol. Furthermore, this guide will cover the comprehensive characterization of the final product, ensuring purity and structural integrity through a suite of analytical techniques. The causality behind experimental choices, self-validating protocols, and authoritative grounding are the pillars of this document, designed to empower researchers and drug development professionals with actionable insights.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 773855-64-4) is a polysubstituted aromatic compound of significant interest to the scientific community.[1] Its utility stems from the unique interplay of its functional groups: a fluorine atom, an iodine atom, and a methoxy group, strategically positioned on a benzene ring. This distinct arrangement makes it a versatile intermediate for the synthesis of complex organic molecules.

The fluorine atom, with its high electronegativity and small size, can profoundly influence the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This makes it a valuable addition in the design of novel therapeutic agents.[4] The iodine atom serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which are fundamental transformations in the construction of intricate molecular architectures.[5] The methoxy group, an electron-donating group, modulates the electronic properties of the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Given its pivotal role in advancing drug discovery and materials science, a thorough understanding of its synthesis and characterization is paramount for any researcher working in these fields.[5]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 773855-64-4 | [1] |

| Molecular Formula | C₇H₆FIO | [6][7] |

| Molecular Weight | 252.03 g/mol | [8] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Refrigerator (2-8°C) | [9] |

| Solubility | Data not readily available, but expected to be soluble in common organic solvents. | |

| InChI Key | FCDKZLAZICFOHU-UHFFFAOYSA-N |

Synthesis of this compound: An Optimized Approach

The synthesis of this compound is most effectively and regioselectively achieved through the electrophilic iodination of 3-fluoroanisole. This approach is favored due to the directing effects of the methoxy and fluoro substituents on the aromatic ring. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The combined influence of these two groups strongly favors the introduction of the iodine atom at the C4 position, para to the methoxy group and meta to the fluorine.

A common and effective method for this transformation utilizes N-iodosuccinimide (NIS) as the iodine source in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA).[10] This method is preferred for its mild reaction conditions and high yields.[10]

Synthesis Workflow

Caption: A streamlined workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-Fluoroanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a stirred solution of 3-fluoroanisole (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N-iodosuccinimide (1.1 eq) in one portion.

-

Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane (3x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Rationale for Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle source of electrophilic iodine, making it a safer alternative to molecular iodine.[10]

-

Trifluoroacetic Acid (TFA): The catalytic amount of TFA protonates NIS, generating a more potent electrophilic iodinating agent, which accelerates the reaction.[10]

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

-

Sodium Thiosulfate Wash: This step is crucial to quench any unreacted NIS and remove residual iodine from the organic phase.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Characterization Workflow

Sources

- 1. 773855-64-4|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-fluoro-1-iodo-2-methoxybenzene (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 8. FCKeditor - Resources Browser [mfa.gov.by]

- 9. aobchem.com [aobchem.com]

- 10. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene (CAS: 773855-64-4): A Strategic Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 1-Fluoro-4-iodo-2-methoxybenzene, a key halogenated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, reactivity, and strategic applications, particularly in the realms of pharmaceutical discovery and materials science. The narrative emphasizes the causality behind its synthetic utility, offering field-proven insights into its application.

Introduction: The Strategic Value of Polysubstituted Aromatics

In modern organic synthesis, the efficiency and precision of constructing complex molecular architectures are paramount. The strategic placement of distinct functional groups on an aromatic scaffold provides chemists with the tools for selective, stepwise elaboration. This compound (CAS: 773855-64-4) is a prime exemplar of such a strategic building block. Its structure incorporates three key features: a reactive carbon-iodine bond, a modulating fluoro group, and an electron-donating methoxy group. This unique combination makes it a highly valuable intermediate for creating novel pharmaceutical candidates and advanced organic materials.[1][2] The iodine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, while the fluorine and methoxy substituents are crucial for fine-tuning electronic properties, metabolic stability, and receptor binding interactions in target molecules.[3][4]

Caption: 2D Structure of this compound.

Compound Profile: Physicochemical and Safety Data

Accurate physical and safety data are critical for experimental design and safe handling. The properties of this compound are summarized below, compiled from leading chemical suppliers.[5][6]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 773855-64-4 | [6] |

| Molecular Formula | C₇H₆FIO | [6] |

| Molecular Weight | 252.02 g/mol | [5] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | Typically >95-98% | [6] |

| Storage Temperature | Refrigerator (2-8°C), Keep in dark place, sealed in dry |[7] |

Table 2: GHS Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation mark) | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Note: Users must consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical.[8]

Synthesis & Mechanistic Considerations

A plausible pathway involves the iodination of 3-fluoroanisole. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group at the ortho positions, iodination is likely to occur at the para position, yielding the desired product. Reagents such as N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or a mixture of iodine and an oxidizing agent (e.g., periodic acid) are standard for such transformations.

Causality in Synthesis:

-

Choice of Precursor: 3-Fluoroanisole is a logical starting material due to the activating and directing effects of the methoxy group.

-

Choice of Iodinating Agent: NIS is often preferred for its mild reaction conditions and high regioselectivity, minimizing the formation of byproducts.

-

Regiochemistry: The powerful para-directing effect of the methoxy group, coupled with the deactivating nature of the fluorine atom, strongly favors substitution at the C4 position, opposite the methoxy group.

Reactivity and Key Transformations: A Chemist's Perspective

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The carbon-iodine (C-I) bond is the primary site of reactivity, serving as an excellent electrophilic partner in a wide array of cross-coupling reactions.[2]

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃) to form C(sp²)-C(sp²) bonds, yielding biaryl structures. This is fundamental for building the core of many drug molecules.[1][2]

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form arylalkynes.[2][9] This transformation is crucial for synthesizing conjugated systems and linkers in complex molecules.

-

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed formation of carbon-nitrogen bonds by reacting with amines, essential for synthesizing anilines and related structures.

The Role of Substituents:

-

Iodine: The C-I bond is the weakest of the carbon-halogen bonds (excluding astatine), making it highly susceptible to oxidative addition to a low-valent palladium catalyst, which is the key initiating step in most cross-coupling cycles.[2] Its high reactivity allows for selective coupling even in the presence of other halogens like bromine or chlorine.

-

Fluorine: The fluorine atom exerts a powerful electron-withdrawing inductive effect. This can influence the reactivity of the aromatic ring and, more importantly, imparts unique properties to the final product. In drug design, fluorine is often used to block metabolic oxidation sites, increase binding affinity, and modulate pKa and lipophilicity.[3][4][10]

-

Methoxy Group: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, which can influence the kinetics of the oxidative addition step in cross-coupling reactions.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

This building block is particularly relevant for the synthesis of pharmaceuticals and agrochemicals.[11][12] The "fluoro-methoxy-aryl" motif is present in numerous biologically active molecules. The ability to use the iodo group as a point of diversification allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Strategic Advantages in Medicinal Chemistry:

-

Metabolic Blocking: The strong C-F bond can block metabolism at that position, increasing the half-life of a drug.[3]

-

Modulation of Physicochemical Properties: Fluorine can lower the pKa of nearby basic groups, which can improve cell permeability and oral bioavailability.[3]

-

Enhanced Target Binding: The fluorine atom can participate in favorable electrostatic interactions or hydrogen bonds with protein targets, enhancing potency.[10]

-

Synthetic Handle for Radiolabeling: Aryl iodides are precursors for synthesizing radiolabeled compounds, such as those containing Fluorine-18 ([¹⁸F]) for Positron Emission Tomography (PET) imaging, a vital tool in drug development and clinical diagnostics.[9]

Experimental Protocols: A Validated Workflow

The following protocol describes a representative Suzuki-Miyaura coupling reaction. This self-validating system includes steps for reaction setup, monitoring, workup, and purification, reflecting best practices in synthetic chemistry.

Protocol: Synthesis of 4-(4-methylphenyl)-1-fluoro-2-methoxybenzene

Objective: To demonstrate the utility of this compound as a substrate in a standard palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Equipment:

-

This compound (1.0 eq)

-

4-Methylphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene, anhydrous

-

Ethanol

-

Water, deionized

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

-

Standard glassware for extraction and purification

-

TLC plates (silica gel), column chromatography supplies

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add this compound (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Briefly remove the gas inlet and add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and ethanol, followed by a small amount of water (e.g., 4:1:1 Toluene:Ethanol:Water). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting aryl iodide spot indicates reaction completion (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a sophisticated and versatile chemical building block. Its value lies not just in its structure, but in the predictable and differential reactivity of its functional groups. The C-I bond provides a reliable handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling chemistry, while the fluoro and methoxy groups offer chemists the means to subtly engineer the properties of the final target molecules. For professionals in drug discovery and materials science, a deep understanding of this compound's reactivity and potential is a key asset in the design and synthesis of next-generation chemical entities.

References

-

Benzenamine, 2-fluoro-4-methoxy-. Organic Syntheses Procedure. [Link]

-

Product Search. BuyersGuideChem. [Link]

-

Ambeed, Inc. (Page 3). ChemBuyersGuide.com, Inc. [Link]

-

ChemScene (Page 99). ChemBuyersGuide.com, Inc. [Link]

-

This compound - [F63969]. Synthonix, Inc. [Link]

-

4-Fluoro-3-methoxyaniline | CAS#:64465-53-8. Chemsrc. [Link]

-

Product Search. Chemical-Suppliers. [Link]

-

The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and Material Science. Unknown Source. [Link]

-

4-Fluoroiodobenzene | C6H4FI | CID 9605. PubChem. [Link]

-

4-Fluoro-1-iodo-2-methoxybenzene. AOBChem USA. [Link]

-

This compound (C7H6FIO). PubChemLite. [Link]

-

Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]

-

Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions | Request PDF. ResearchGate. [Link]

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. PMC - NIH. [Link]

-

Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF. ResearchGate. [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. calibrechem.com [calibrechem.com]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. 773855-64-4 | CAS DataBase [m.chemicalbook.com]

- 6. Synthonix, Inc > 773855-64-4 | this compound [synthonix.com]

- 7. 773855-64-4|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 12. chemimpex.com [chemimpex.com]

Physical and chemical properties of 1-Fluoro-4-iodo-2-methoxybenzene

An In-Depth Technical Guide to 1-Fluoro-4-iodo-2-methoxybenzene

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a trifunctional aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Its unique substitution pattern—featuring a nucleophilic methoxy group, an electron-withdrawing fluorine atom, and a versatile iodine atom—makes it a highly valuable intermediate for constructing complex molecular architectures. The iodine atom, in particular, serves as a prime handle for transition metal-catalyzed cross-coupling reactions, while the fluorine and methoxy groups allow for the fine-tuning of steric and electronic properties in target molecules. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for professionals in drug discovery and development.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] Molecules like this compound serve as critical starting materials for introducing these fluorinated motifs into potential therapeutics.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Representative Synthetic Protocol

The synthesis of substituted haloaromatics often involves direct halogenation of an appropriate precursor. A logical and common method for preparing this compound is the electrophilic iodination of 3-fluoroanisole.

Objective: To synthesize this compound via iodination of 3-fluoroanisole.

Materials:

-

3-Fluoroanisole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA) or Acetonitrile (MeCN) as solvent

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-fluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile, add N-Iodosuccinimide (NIS, ~1.1 eq).

-

Initiation: Add trifluoroacetic acid (TFA, ~1.2 eq) to the mixture. TFA acts as a catalyst to activate the NIS for electrophilic aromatic substitution. The reaction is typically stirred at room temperature.

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Upon completion, the reaction mixture is diluted with a solvent like dichloromethane or ethyl acetate and washed sequentially with a saturated aqueous solution of sodium thiosulfate (to remove unreacted iodine) and a saturated aqueous solution of sodium bicarbonate (to neutralize the acid).

-

Extraction & Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Disclaimer: This is a representative protocol based on standard organic chemistry principles. Users must consult peer-reviewed literature and conduct their own risk assessment before performing any chemical synthesis. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. [3]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is associated with several hazard classifications.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Signal Word: Warning. [4] Personal Protective Equipment (PPE) and Precautions:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [5]* Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid prolonged or repeated skin contact. [5]* Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [3]* General Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat and sources of ignition. [3]* First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist. [6]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in the pharmaceutical and material science sectors. Its well-defined reactivity, particularly at the carbon-iodine bond, provides a reliable entry point for constructing complex molecules through robust cross-coupling chemistry. For drug development professionals, this compound offers a strategic advantage, providing a pre-functionalized scaffold for introducing the beneficial fluoro-methoxy-phenyl motif into new chemical entities. A thorough understanding of its physical properties, reactivity, and safety protocols is paramount for harnessing its full potential in the laboratory.

References

-

ChemBK. (2024). 1-Fluoro-3-iodo-2-methoxybenzene. Retrieved from [Link]

- Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-fluoro-2-iodo-4-methoxybenzene (C7H6FIO). Retrieved from [Link]

-

AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. Retrieved from [Link]

-

Chemspace. (n.d.). The Role of 1-Fluoro-4-iodobenzene in Advanced Organic Synthesis and Material Science. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6FIO). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoroiodobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. Retrieved from [Link]

-

Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Retrieved from [Link]

-

ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Fluoro-4-iodo-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-4-iodo-2-methoxybenzene is a halogenated aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its trifunctionalized benzene ring serves as a versatile scaffold for the introduction of various pharmacophores and functional groups. The presence of fluoro, iodo, and methoxy substituents provides a unique electronic and steric environment, making it a valuable building block for the synthesis of complex molecules, including novel drug candidates. The strategic incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug molecules.

A thorough understanding of the structural characteristics of this compound is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. In the absence of readily available experimental spectra in the public domain, this guide utilizes high-quality predicted NMR data, interpreted through the lens of established principles of substituent effects on aromatic systems. This approach provides a robust framework for researchers to identify and characterize this important synthetic intermediate.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is characterized by distinct signals in the aromatic and aliphatic regions. The interpretation of these signals is based on the chemical shifts (δ), coupling constants (J), and multiplicities.

Aromatic Region

The three protons on the benzene ring give rise to a complex splitting pattern due to their unique chemical environments and spin-spin coupling interactions with each other and with the fluorine atom.

-

H-3: This proton is predicted to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton (meta-coupling, J ≈ 2-3 Hz) and the fluorine atom at C-1 (ortho-coupling, J ≈ 8-10 Hz). The electron-donating methoxy group at C-2 and the electron-withdrawing fluorine atom at C-1 influence its chemical shift.

-

H-5: This proton is expected to be a doublet of doublets (dd). It is coupled to the adjacent H-3 proton (meta-coupling, J ≈ 2-3 Hz) and the H-6 proton (ortho-coupling, J ≈ 8-9 Hz). Its chemical shift is influenced by the ortho-iodine and para-fluoro substituents.

-

H-6: This proton is predicted to appear as a doublet of doublets (dd). It is coupled to the adjacent H-5 proton (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom at C-1 (meta-coupling, J ≈ 4-6 Hz). The ortho-fluoro and meta-iodo substituents determine its chemical environment.

Aliphatic Region

-

-OCH₃ Protons: The three protons of the methoxy group are expected to appear as a sharp singlet in the upfield region of the spectrum (δ ≈ 3.8-4.0 ppm). The absence of adjacent protons results in no splitting.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz will display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are significantly influenced by the nature of the attached substituents.

-

C-1 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, will exhibit a large downfield shift and will appear as a doublet due to one-bond coupling with ¹⁹F (¹JC-F ≈ 240-250 Hz).

-

C-2 (C-OCH₃): The carbon attached to the methoxy group will be shielded due to the electron-donating nature of the oxygen atom and will appear at a relatively upfield position for an aromatic carbon.

-

C-3 (C-H): This carbon will be influenced by the ortho-methoxy and para-iodo groups. It is also expected to show a smaller coupling to the fluorine atom (²JC-F).

-

C-4 (C-I): The carbon bearing the iodine atom will experience a significant upfield shift due to the "heavy atom effect" of iodine.

-

C-5 (C-H): This carbon is influenced by the ortho-iodo and meta-fluoro groups. It will likely show a small coupling to the fluorine atom (³JC-F).

-

C-6 (C-H): This carbon is adjacent to the fluorine-bearing carbon and will therefore experience a downfield shift and a significant two-bond coupling with ¹⁹F (²JC-F ≈ 20-25 Hz).

-

-OCH₃ Carbon: The carbon of the methoxy group will resonate in the typical aliphatic region for such functionalities (δ ≈ 55-60 ppm).

Summary of Predicted NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 6.90 - 7.10 | dd | ³JH3-H5 ≈ 2.5, ³JH3-F ≈ 9.0 |

| H-5 | 7.35 - 7.55 | dd | ³JH5-H3 ≈ 2.5, ³JH5-H6 ≈ 8.5 |

| H-6 | 6.80 - 7.00 | dd | ³JH6-H5 ≈ 8.5, ⁴JH6-F ≈ 5.0 |

| -OCH₃ | 3.85 - 3.95 | s | - |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constants (J, Hz) |

| C-1 | 158 - 162 | d | ¹JC1-F ≈ 245 |

| C-2 | 148 - 152 | d | ²JC2-F ≈ 10 |

| C-3 | 115 - 119 | d | ³JC3-F ≈ 5 |

| C-4 | 85 - 90 | s | - |

| C-5 | 130 - 134 | d | ⁴JC5-F ≈ 3 |

| C-6 | 112 - 116 | d | ²JC6-F ≈ 22 |

| -OCH₃ | 56 - 58 | s | - |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and experimental conditions. These values are intended as a guide for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. e. The final sample height in the NMR tube should be approximately 4-5 cm. f. Cap the NMR tube securely.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Place the sample in the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution. Modern spectrometers often have automated shimming routines.

3. ¹H NMR Acquisition Parameters: a. Pulse Program: Use a standard 90° pulse experiment (e.g., 'zg' on Bruker instruments). b. Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm to cover both aromatic and aliphatic regions. c. Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds to ensure good digital resolution. d. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the protons between scans. e. Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration. f. Temperature: Maintain a constant temperature, typically 298 K.

4. ¹³C NMR Acquisition Parameters: a. Pulse Program: Use a standard proton-decoupled experiment with a 30° or 45° pulse (e.g., 'zgpg30' on Bruker instruments) to avoid saturation of quaternary carbons. b. Spectral Width (SW): Set a spectral width of approximately 200-220 ppm, covering the range from 0 to 220 ppm. c. Acquisition Time (AQ): Set an acquisition time of 1-2 seconds. d. Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, a longer delay (5 x T₁ of the slowest relaxing carbon) is necessary. e. Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, typically ranging from 1024 to 4096 scans, depending on the sample concentration and spectrometer sensitivity. f. Decoupling: Use broadband proton decoupling during acquisition.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape. c. Calibrate the chemical shift scale. For ¹H NMR, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For ¹³C NMR, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm). d. Integrate the signals in the ¹H NMR spectrum. e. Perform peak picking for both ¹H and ¹³C spectra.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key through-bond correlations that give rise to the observed (predicted) NMR spectral features.

Caption: Molecular structure and key NMR J-coupling correlations.

Applications in Research and Drug Development

This compound is a valuable intermediate in several areas of chemical research and development:

-

Cross-Coupling Reactions: The presence of an iodine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of substituents at the C-4 position.

-

Synthesis of Bioactive Molecules: The fluorinated and methoxy-substituted phenyl ring is a common motif in many biologically active compounds. This building block can be used in the synthesis of potential drug candidates for various therapeutic areas. The fluorine atom can improve metabolic stability and binding affinity, while the methoxy group can be a key pharmacophoric feature or a precursor for other functional groups.

-

Materials Science: Halogenated aromatic compounds are used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this molecule could be exploited to tune the electronic properties of novel materials.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. While based on predicted data due to the scarcity of published experimental spectra, the detailed interpretation, rooted in fundamental NMR principles and substituent effects, offers a reliable reference for researchers. The provided experimental protocol outlines a robust methodology for obtaining high-quality NMR data, which can be used to verify the predicted values and further characterize this important synthetic intermediate. A thorough understanding of the NMR spectroscopy of this compound is crucial for its effective application in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

-

NMR Chemical Shift Prediction: Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

-

Interpreting Aromatic NMR Signals: Organic Chemistry Tutor. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Standard Operating Procedure for NMR Experiments: University of California, Los Angeles. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

- Applications of Fluorine in Medicinal Chemistry: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

NMR Spectroscopy of Aromatic Compounds: LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Factors Influencing NMR Chemical Shift: LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Retrieved from [Link]

Foreword: Contextualizing the Analysis in Pharmaceutical Development

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Fluoro-4-iodo-2-methoxybenzene

In the landscape of modern drug development, the precise structural characterization of active pharmaceutical ingredients (APIs), intermediates, and their potential metabolites is not merely a regulatory requirement but a fundamental pillar of safety and efficacy assessment.[1] Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and specificity for identifying, quantifying, and elucidating the structures of complex molecules.[2] This guide focuses on a specific substituted benzene derivative, this compound, a structural motif relevant in medicinal chemistry. Understanding its behavior under mass spectrometric analysis provides a robust framework for researchers and drug development professionals dealing with halogenated aromatic compounds. This document moves beyond a simple recitation of methods to provide a causal explanation for analytical choices, grounding every step in established scientific principles to ensure a self-validating and trustworthy protocol.

Physicochemical Properties and Analytical Considerations

Before delving into the analysis, it is crucial to understand the inherent properties of the target molecule, this compound.

Table 1: Core Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₆FIO | [3] |

| IUPAC Name | This compound | |

| Monoisotopic Mass | 251.94473 Da | [3] |

| Physical Form | Solid | |

| Key Structural Features | Aromatic Ring, Methoxy Group (-OCH₃), Fluorine, Iodine | N/A |

The molecule's structure immediately informs our analytical strategy. It is a relatively small, thermally stable organic compound, making it amenable to gas chromatography-mass spectrometry (GC-MS).[4] The presence of multiple halogens and a methoxy group provides predictable cleavage points, which are essential for structural confirmation through fragmentation analysis.

The Strategic Selection of Ionization Techniques

The first critical decision in any MS analysis is the choice of ionization method, which dictates the nature of the resulting mass spectrum.[5] The goal is to convert the neutral analyte molecules into gas-phase ions that can be manipulated by the mass analyzer.

Electron Ionization (EI): The Gold Standard for Structural Elucidation

For a molecule of this nature, Electron Ionization (EI) is the primary choice for initial characterization.

-

Causality: EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4] This high energy not only ejects an electron to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[6] This rich fragmentation pattern serves as a molecular "fingerprint," which is invaluable for unambiguous structural identification and for distinguishing between isomers. The volatility and thermal stability of this compound make it an ideal candidate for EI analysis, typically coupled with a GC inlet.

Soft Ionization Techniques: A Complementary Approach

While EI is excellent for structural detail, it can sometimes lead to such extensive fragmentation that the molecular ion peak is weak or absent. In pharmaceutical analysis, particularly for quantitative studies or analysis in complex biological matrices, "soft" ionization techniques are preferred.[7]

-

Electrospray Ionization (ESI) & Atmospheric Pressure Chemical Ionization (APCI): These methods impart much less energy, resulting in spectra dominated by the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with minimal fragmentation.[8][9] They are the workhorses of liquid chromatography-mass spectrometry (LC-MS).[2] If analyzing this compound as a metabolite from a biological sample, LC-ESI-MS or LC-APCI-MS would be the method of choice to cleanly detect the parent molecule and its modified forms.

Predicting the Fragmentation Pathway: A Mechanistic Approach

The utility of EI-MS lies in our ability to predict how the molecular ion will fragment. This is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments.

The molecular ion of this compound (m/z ≈ 252) will undergo several key cleavages:

-

C-I Bond Cleavage (α-Cleavage): The carbon-iodine bond is the weakest in the molecule. Therefore, the most prominent fragmentation will be the loss of an iodine radical (I•), which has a mass of ~127 Da.[10] This will produce a highly abundant cation at m/z 125.

-

Loss of a Methyl Radical: The methoxy group can lose its methyl group (•CH₃, 15 Da) to form a stable phenoxy-type cation. This fragmentation pathway would result in a fragment at m/z 237.

-

Loss of Formaldehyde: A common rearrangement for anisole-containing compounds involves the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), which would yield a fragment at m/z 222.

-

Aromatic Ring Fragmentation: While less common, subsequent fragmentation of the aromatic ring can occur, often resulting in characteristic ions like the phenyl cation at m/z 77, though substitutions will alter this.[10]

The C-F bond is exceptionally strong and is highly unlikely to cleave in the initial fragmentation steps.

Visualization of the Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for this compound.

Summary of Expected Fragments

Table 2: Predicted m/z Values for Major Fragments in EI-MS

| m/z (Da) | Proposed Ion Structure | Neutral Loss | Mass of Loss (Da) |

| 252 | [C₇H₆FIO]⁺˙ (Molecular Ion) | - | - |

| 237 | [C₆H₃FIO]⁺ | •CH₃ | 15 |

| 222 | [C₆H₄FI]⁺˙ | CH₂O | 30 |

| 125 | [C₇H₆FO]⁺ | I• | 127 |

Experimental Protocol: GC-EI-MS Analysis

This section provides a self-validating protocol for acquiring a high-quality mass spectrum.

Workflow Overview

Caption: Standard operational workflow for GC-EI-MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound solid.

-

Dissolve the solid in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

-

-

Instrumentation & Conditions:

-

System: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operating in split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent) is appropriate.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Temperature Program:

-

Initial Oven Temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at 15°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

Rationale: This program ensures good separation from any solvent impurities and provides a sharp peak shape for the analyte.

-

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[4] Rationale: This is the industry standard energy that provides reproducible fragmentation patterns for library matching.

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40 - 350 m/z. Rationale: This range comfortably covers the molecular ion (252 Da) and all expected major fragments.

-

Data Interpretation and Validation

Upon analysis, the resulting total ion chromatogram (TIC) should show a single, sharp peak corresponding to this compound. The mass spectrum extracted from this peak should be evaluated as follows:

-

Identify the Molecular Ion (M⁺˙): Look for the peak at the highest m/z value that is consistent with the molecular weight. For this compound, it will be at m/z 252. The presence of an odd number of nitrogen atoms results in an odd molecular weight; this compound has no nitrogen, so its nominal mass is even, as expected.[11]

-

Identify the Base Peak: The most intense peak in the spectrum is the base peak, corresponding to the most stable fragment ion.[12] Based on our mechanistic prediction, the peak at m/z 125 ([M - I]⁺) is expected to be the base peak due to the lability of the C-I bond.

-

Correlate Other Fragments: Identify other significant peaks in the spectrum and match them to the predicted fragments in Table 2 (e.g., m/z 237, 222).

-

Isotopic Pattern Analysis: While not a primary focus for this molecule, the presence of isotopes can be confirmatory. Carbon has a natural isotope, ¹³C, at ~1.1% abundance, which will produce a small M+1 peak.

-

Library Matching: The acquired spectrum can be compared against commercial mass spectral libraries (e.g., NIST, Wiley) for confirmation. A high match score provides strong evidence of the compound's identity.

Conclusion: An Integrated Analytical Approach

The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of chemistry guide a robust analytical strategy. By beginning with an understanding of the molecule's structure, we can logically select the optimal ionization technique—Electron Ionization for structural elucidation—and predict the resulting fragmentation pattern with high confidence. The detailed GC-MS protocol provides a reliable method for generating a high-quality, reproducible mass spectrum. This systematic approach, which combines predictive chemistry with methodical experimentation, is essential in the pharmaceutical industry, where analytical data must be both accurate and defensible.[1]

References

-

Title: Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Source: Pharma Focus America. URL: [Link]

-

Title: Mass Spectrometry Imaging in Pharmaceutical Development. Source: Technology Networks. URL: [Link]

-

Title: Quantitative mass spectrometry methods for pharmaceutical analysis. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]

-

Title: Applying mass spectrometry in pharmaceutical analysis. Source: Drug Discovery News. URL: [Link]

-

Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Source: ACD/Labs. URL: [Link]

-

Title: Ionization Methods in Organic Mass Spectrometry. Source: University of California, Riverside. URL: [Link]

-

Title: Mass Spectrometry Ionization Methods. Source: Emory University. URL: [Link]

-

Title: this compound (C7H6FIO). Source: PubChem. URL: [Link]

-

Title: Making Molecules Fly: Ionization Methods in Mass Spec. Source: Bitesize Bio. URL: [Link]

-

Title: Electron ionization. Source: Wikipedia. URL: [Link]

-

Title: Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Source: National Center for Biotechnology Information (PMC - NIH). URL: [Link]

-

Title: Topic 3: Mass Spectrometry (MS). Source: St. Francis Xavier University. URL: [Link]

-

Title: Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Source: YouTube. URL: [Link]

-

Title: Mass Spectrometry. Source: Michigan State University. URL: [Link]

Sources

- 1. pharmafocusamerica.com [pharmafocusamerica.com]

- 2. Mass Spectrometry Imaging in Pharmaceutical Development | Technology Networks [technologynetworks.com]

- 3. PubChemLite - this compound (C7H6FIO) [pubchemlite.lcsb.uni.lu]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. as.uky.edu [as.uky.edu]

- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. m.youtube.com [m.youtube.com]

Reactivity and stability of 1-Fluoro-4-iodo-2-methoxybenzene

An In-Depth Technical Guide to the Reactivity and Stability of 1-Fluoro-4-iodo-2-methoxybenzene

Abstract

This technical guide provides a comprehensive analysis of this compound, a key aromatic building block in modern organic synthesis. The document elucidates the molecule's distinct reactivity profile, which is dominated by the chemoselective functionalization of its carbon-iodine bond over the more robust carbon-fluorine bond. We will explore its utility in a range of transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange, and discuss its overall stability, handling, and storage. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of functional groups that impart a highly predictable and selective reactivity. The presence of a labile iodo group, a robust fluoro group, and an electron-donating methoxy group on the same benzene ring makes it an invaluable precursor for constructing complex molecules.[1] The primary utility of this compound stems from the significant difference in bond dissociation energies between the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. This differential allows the C-I bond to serve as a reactive handle for a multitude of transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, while the C-F bond remains intact.[1] This chemoselectivity is critical for multi-step syntheses where sequential functionalization is required. The methoxy group, being an ortho-, para-director, electronically influences the reactivity of the aromatic ring, further defining its role in synthesis.[1]

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 773855-64-4 or 450-90-8 | [2] |

| Molecular Formula | C₇H₆FIO | [2] |

| Molecular Weight | 252.03 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator (2-8°C), Sealed in dry conditions | [2][3] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

Core Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound is governed by the selective reactivity of the C-I bond. The general order of reactivity for aryl halides in the most common transition-metal-catalyzed reactions is I > Br > OTf > Cl >> F.[4] This hierarchy allows for precise chemical modifications at the iodo-substituted position without disturbing the fluoro-substituent, which can be reserved for later-stage functionalization or retained in the final product to modulate its physicochemical properties (e.g., metabolic stability, lipophilicity).

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most widespread application for this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species (boronic acid or ester) with an organohalide.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[6] Given the high reactivity of the C-I bond, this compound is an excellent substrate for these transformations, proceeding under mild conditions.[7]

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9] The high reactivity of aryl iodides ensures that these couplings often proceed efficiently at or slightly above room temperature.[8] This method is invaluable for synthesizing conjugated systems and complex, biologically active molecules.[8][10]

This reaction enables the formation of C(sp²)-N bonds via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods like the Goldberg or Ullmann reactions for C-N bond formation.[11] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).[4][13] Aryl iodides are highly reactive substrates for this transformation.[4][13]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-promoted reaction that converts aryl halides into aryl ethers, thioethers, and amines.[14] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[14][15] For this compound, the C-I bond is the reactive site for Ullmann-type couplings with alcohols, thiols, or amines.[14]

Metal-Halogen Exchange

The C-I bond can readily undergo metal-halogen exchange with organometallic reagents, such as organolithiums (e.g., n-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl). This transformation typically occurs at low temperatures (-78 °C to 0 °C) to generate a new organometallic intermediate (aryllithium or aryl Grignard). This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to install a new functional group.

-

Grignard Reagent Formation : Direct formation of a Grignard reagent by reacting this compound with elemental magnesium is also feasible.[16] The reaction typically requires an ether solvent and an initiation method.[16][17] It is crucial to note that while the C-I bond reacts, the C-F bond is generally unreactive towards bulk magnesium, though highly activated magnesium (Rieke magnesium) can sometimes pose a challenge.[18]

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on an aromatic ring, displacing a leaving group.[19][20] For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[21][22]

In this compound, the ring is not strongly activated for SNAr; in fact, the methoxy group is electron-donating. Therefore, displacing either the iodide or fluoride via an SNAr mechanism is challenging and would require harsh conditions (high temperatures, very strong nucleophiles). Under such conditions, the fluoride would be the better leaving group compared to iodide in the context of the addition-elimination mechanism, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex.[19][21][22] However, for all practical purposes, cross-coupling at the C-I bond is the overwhelmingly favored reactive pathway.

Stability and Safe Handling

Stability

-

Thermal Stability : Haloanisoles are generally stable compounds, but like many organic molecules, they can decompose at very high temperatures.[23] Prolonged heating during reactions should be conducted under an inert atmosphere to prevent oxidative degradation.

-

Photostability : Aryl iodides are known to be sensitive to light. The C-I bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species and subsequent decomposition. Therefore, the compound should be stored in amber vials or protected from light.[24]

Handling and Storage

-

Storage : Based on supplier recommendations, this compound should be stored in a tightly closed container in a refrigerator (2-8°C) and under a dry, inert atmosphere.[3][24]

-

Personal Protective Equipment (PPE) : Due to its hazard profile, appropriate PPE must be worn when handling this compound. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[24][25][26] All manipulations should be performed in a well-ventilated chemical fume hood.[24][27][28]

-

Spill & Disposal : In case of a spill, absorb with an inert material and place in a suitable container for chemical waste.[24] Disposal must be carried out in accordance with local, state, and federal regulations, typically via a licensed chemical destruction plant.[24][25] Do not discharge to sewer systems.[25]

Exemplary Experimental Protocols

The following protocols are representative examples based on standard procedures for similar substrates. Researchers should optimize conditions for their specific application.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

-

Add a base, such as powdered K₂CO₃ (3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1), via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-fluoro-2-methoxy-1,1'-biphenyl.

Protocol 2: Sonogashira Coupling with Phenylacetylene

-

To an oven-dried Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv), and a copper co-catalyst, CuI (0.05 equiv).[29]

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add an anhydrous, degassed solvent such as THF or 1,4-Dioxane, followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).[29]

-

Add phenylacetylene (1.1 equiv) via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 2-8 hours), filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-fluoro-2-methoxy-4-(phenylethynyl)benzene.

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic organic chemistry. Its utility is anchored in the pronounced reactivity difference between its carbon-iodine and carbon-fluorine bonds, enabling highly chemoselective transformations. It serves as an excellent substrate for a wide array of palladium- and copper-catalyzed cross-coupling reactions, as well as metal-halogen exchanges, providing reliable access to a diverse range of complex substituted aromatic compounds. Proper handling and storage, particularly protection from light, are essential to maintain its integrity. This guide provides the foundational knowledge for scientists to confidently and effectively incorporate this powerful reagent into their synthetic strategies.

References

- 1. 1-Bromo-2-fluoro-5-iodo-4-methoxy-benzene | Benchchem [benchchem.com]

- 2. aobchem.com [aobchem.com]

- 3. FCKeditor - Resources Browser [mfa.gov.by]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. Ullmann Reaction [organic-chemistry.org]

- 16. Grignard Reagents | Thermo Fisher Scientific - IN [thermofisher.com]

- 17. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]

- 18. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. vapourtec.com [vapourtec.com]

- 21. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. ETS Labs [etslabs.com]

- 24. fishersci.com [fishersci.com]

- 25. echemi.com [echemi.com]

- 26. angenechemical.com [angenechemical.com]

- 27. fishersci.com [fishersci.com]

- 28. assets.thermofisher.com [assets.thermofisher.com]

- 29. rsc.org [rsc.org]

The Strategic Sourcing and Quality Control of 1-Fluoro-4-iodo-2-methoxybenzene: A Technical Guide for Researchers

Introduction: The Unseen Importance of a Versatile Building Block

In the landscape of modern drug discovery and development, the success of a synthetic campaign often hinges on the quality and accessibility of key starting materials. 1-Fluoro-4-iodo-2-methoxybenzene (CAS No. 773855-64-4) is one such pivotal, yet often overlooked, chemical intermediate. Its unique trifunctionalized aromatic scaffold, featuring a fluorine atom, an iodine atom, and a methoxy group, offers a versatile platform for the construction of complex molecular architectures. The strategic placement of these functionalities allows for selective and sequential chemical transformations, making it a valuable asset in the synthesis of novel pharmaceutical agents.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial availability and purity of this compound. We will delve into the practical aspects of sourcing this compound, typical purity specifications, and robust analytical methodologies for in-house quality verification. Furthermore, we will explore a plausible synthetic route and the rationale behind its design, shedding light on potential impurities that may arise during production. Finally, the significance of this molecule in the broader context of medicinal chemistry will be discussed, supported by authoritative references.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. The compound is typically offered in quantities ranging from milligrams to kilograms, with purity levels generally advertised between 95% and 97%. When sourcing this material, it is imperative to consider not only the quoted purity but also the supplier's reputation for quality control and the availability of comprehensive analytical documentation, such as a Certificate of Analysis (COA).

Below is a summary of representative commercial offerings:

| Supplier | CAS Number | Stated Purity | Physical Form | Storage Temperature |

| Sigma-Aldrich | 773855-64-4 | 95% | Solid | Refrigerator |

| AOBChem | 450-90-8 (isomer) | 97%[1] | N/A | 2-8°C[1] |

| BLD Pharm | 773855-64-4 | N/A | N/A | N/A |

Note: The table includes an isomer for comparative purposes, highlighting the availability of structurally related compounds.

Synthesis and Potential Impurities: A Mechanistic Perspective

While this compound is commercially available, understanding its synthesis is crucial for anticipating potential impurities that could impact downstream reactions. A plausible and efficient synthetic route involves a diazotization-iodination sequence starting from the readily available 2-fluoro-4-methoxyaniline. This approach is analogous to the well-established Sandmeyer reaction.

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Diazotization: The use of sodium nitrite in a strong acidic medium like sulfuric acid at low temperatures (0-5°C) is critical for the in-situ formation of the diazonium salt from the primary amine. The low temperature is essential to prevent the premature decomposition of the unstable diazonium intermediate.

-

Iodination: The subsequent addition of potassium iodide, often with a copper(I) iodide catalyst, facilitates the displacement of the diazonium group with iodine. Heating is typically required to drive this reaction to completion. The one-pot nature of this diazotization and iodination can improve efficiency and reduce the formation of by-products[2].

-

Purification: Column chromatography is a standard and effective method for removing unreacted starting materials, by-products, and any residual reagents from the final product.

Potential Impurities:

A thorough understanding of the synthetic route allows for the prediction of potential process-related impurities:

-

Unreacted 2-fluoro-4-methoxyaniline: Incomplete diazotization can lead to the presence of the starting material in the final product.

-

Phenolic by-products: Premature decomposition of the diazonium salt in the aqueous acidic medium can result in the formation of 2-fluoro-4-methoxyphenol.

-

Azo compounds: Side reactions of the diazonium salt can lead to the formation of colored azo impurities.

-

Regioisomers: Depending on the purity of the starting aniline, regioisomers of the final product may be present.

Purity Determination: A Self-Validating Analytical Workflow

Ensuring the purity of this compound is paramount for the reproducibility of research and the quality of drug candidates. A multi-technique approach is recommended for a comprehensive purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR).

The following diagram illustrates a robust workflow for purity analysis:

Caption: A comprehensive workflow for the purity analysis of this compound.

Experimental Protocol: GC-MS for Purity Assessment

This protocol provides a general methodology for the purity analysis of this compound using GC-MS.

1. Sample Preparation:

- Accurately weigh approximately 10 mg of the this compound sample.

- Dissolve the sample in 1 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) in a GC vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC system or equivalent.

- Mass Spectrometer: Agilent 7010 triple quadrupole GC/MS system or equivalent.

- Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250°C.

- Injection Volume: 1 µL with a split ratio of 50:1.

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold: 5 minutes at 280°C.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

3. Data Analysis:

- Integrate the total ion chromatogram (TIC) to determine the peak area of all components.

- Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.

- Identify any impurities by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.

The Role in Drug Development: Leveraging Fluorine's Unique Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom in this compound can impart several advantageous characteristics to its derivatives:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing a drug's ionization state at physiological pH and its interaction with biological targets.

-

Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, leading to a more favorable binding orientation with its target protein.

The iodine atom in this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient introduction of diverse molecular fragments, facilitating the rapid exploration of chemical space in a lead optimization program. The methoxy group, also an important pharmacophoric element, can engage in hydrogen bonding interactions with protein targets and its position can be used to fine-tune the electronic properties of the aromatic ring.

Conclusion

This compound is a strategically important building block for the synthesis of novel and complex molecules in the pharmaceutical industry. A thorough understanding of its commercial availability, synthetic origins, and potential impurities is essential for any researcher utilizing this compound. The implementation of robust analytical methods, such as the GC-MS protocol detailed in this guide, ensures the quality and consistency of this critical starting material. By leveraging the unique properties imparted by its trifunctionalized scaffold, medicinal chemists can continue to design and develop innovative therapeutics with improved efficacy and safety profiles.

References

-

Organic Syntheses. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Org. Synth., 78, 63. [Link]

-

AOBChem USA. (n.d.). 4-Fluoro-1-iodo-2-methoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). 1-CHLORO-2-FLUORO-3-IODO-4-METHOXYBENZENE. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.

- Google Patents. (n.d.). Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents. (n.d.). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.

-